n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide
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Overview
Description
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide: is an organic compound that features a sulfonamide group attached to a nitrobenzene ring
Preparation Methods
The synthesis of n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-methylaniline with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as in the presence of a like .
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, it can react with such as or to form substituted sulfonamides or sulfonate esters.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like .
Scientific Research Applications
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antibacterial and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The nitro group can also undergo bioreduction in the body, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide: can be compared with other sulfonamide derivatives such as:
- n-(5-Chloro-2-methylphenyl)phthalamic acid
- n-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide
- n-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
These compounds share similar structural features but differ in their functional groups and specific applications. For example, n-(5-Chloro-2-methylphenyl)phthalamic acid is used in different industrial applications, while n-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide has distinct biological activities.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(14)8-11(9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRAZQCEGBYVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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